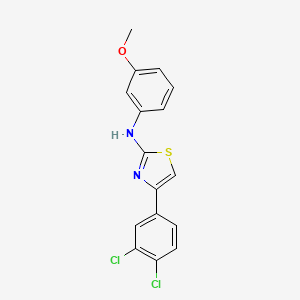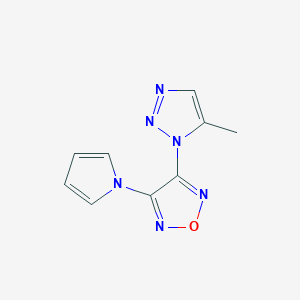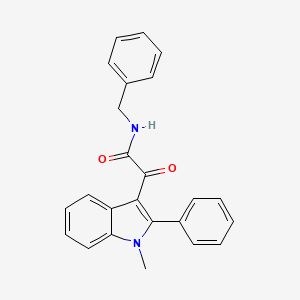![molecular formula C33H38N2O12S2 B11065747 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide)](/img/structure/B11065747.png)
N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes multiple methoxy and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) typically involves multiple steps. One common method starts with the conversion of 1,2-dimethoxybenzene into 4,5-dimethoxy-1,2-dinitrobenzene using concentrated nitric acid. This intermediate is then reduced to 4,5-dimethoxy-1,2-phenylenediamine using hydrazine monohydrate and a Pd/C catalyst . The final step involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with methylene bis(3,4-dimethoxybenzenesulfonyl chloride) under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine monohydrate and palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: This compound can be used as a building block for synthesizing more complex molecules, including polymers and dendrimers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The sulfonamide groups are known for their antibacterial properties, which could be leveraged in drug design.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) involves its interaction with molecular targets through its functional groups. The sulfonamide groups can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide)
Comparison: Compared to similar compounds, N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) is unique due to its multiple methoxy and sulfonamide groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring specific interactions with biological molecules or the formation of complex materials .
Properties
Molecular Formula |
C33H38N2O12S2 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
N-[2-[[2-[(3,4-dimethoxyphenyl)sulfonylamino]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C33H38N2O12S2/c1-40-26-11-9-22(16-30(26)44-5)48(36,37)34-24-18-32(46-7)28(42-3)14-20(24)13-21-15-29(43-4)33(47-8)19-25(21)35-49(38,39)23-10-12-27(41-2)31(17-23)45-6/h9-12,14-19,34-35H,13H2,1-8H3 |
InChI Key |
UYJHTOQXCSODAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B11065668.png)
![3-{2-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}-1H-indole-2-carboxylic acid](/img/structure/B11065675.png)
![Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate](/img/structure/B11065678.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11065679.png)

![2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B11065686.png)

![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11065701.png)

methanone](/img/structure/B11065708.png)

![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11065717.png)
![3'-[2-(Methylthio)ethyl]-1-(2-morpholin-4-YL-2-oxoethyl)-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11065741.png)
